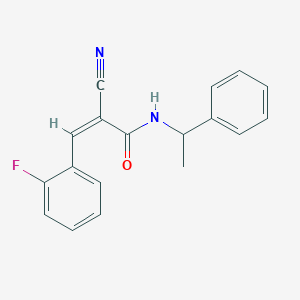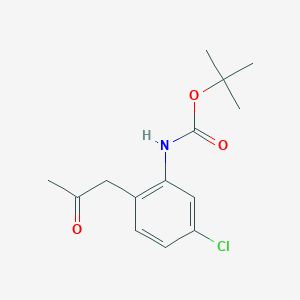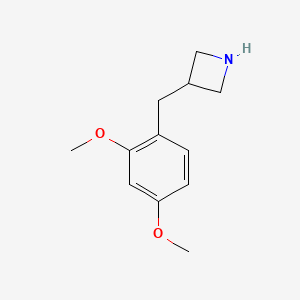
Methyl 3-chloro-2-cyanoprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-chloro-2-cyanoprop-2-enoate, also known by its systematic name methyl (2E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoate , is a chemical compound with the molecular formula C11H8ClNO2. Its structure consists of a cyanoacrylic acid ester group attached to a chlorophenyl moiety
Vorbereitungsmethoden
a. Synthetic Routes
Several synthetic routes exist for the preparation of methyl 3-chloro-2-cyanoprop-2-enoate. One common method involves the reaction of 2-chlorobenzaldehyde with malononitrile, followed by esterification with methanol . The reaction proceeds as follows:
2-Chlorobenzaldehyde+Malononitrile→Methyl 3-chloro-2-cyanoprop-2-enoate
b. Industrial Production
Industrial production methods may involve large-scale reactions using optimized conditions to achieve high yields. specific industrial processes for this compound are not widely documented.
Analyse Chemischer Reaktionen
Methyl 3-chloro-2-cyanoprop-2-enoate can participate in various chemical reactions:
Addition Reactions: It can undergo nucleophilic addition reactions due to the presence of the cyano group.
Substitution Reactions: The chlorine atom allows for substitution reactions.
Michael Addition: The α,β-unsaturated nature of the ester group makes it susceptible to Michael additions.
Reduction: Reduction of the nitrile group can yield the corresponding amine.
Common reagents include strong bases (such as sodium hydroxide), nucleophiles (e.g., amines), and reducing agents (e.g., lithium aluminum hydride).
Wissenschaftliche Forschungsanwendungen
Methyl 3-chloro-2-cyanoprop-2-enoate finds applications in:
Organic Synthesis: As a versatile building block for the synthesis of more complex molecules.
Medicinal Chemistry: It may serve as a scaffold for drug development.
Polymerization: Due to its strong adhesion properties, it can be used in adhesives and as a monomer in polymerization processes .
Wirkmechanismus
The exact mechanism of action for this compound depends on its specific application. In drug development, it could interact with molecular targets or pathways relevant to the desired therapeutic effect. Further research is needed to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
While methyl 3-chloro-2-cyanoprop-2-enoate is unique in its combination of a chlorophenyl group and a cyanoacrylic ester, similar compounds include other α,β-unsaturated esters and nitriles.
Eigenschaften
Molekularformel |
C5H4ClNO2 |
|---|---|
Molekulargewicht |
145.54 g/mol |
IUPAC-Name |
methyl (E)-3-chloro-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C5H4ClNO2/c1-9-5(8)4(2-6)3-7/h2H,1H3/b4-2+ |
InChI-Schlüssel |
SGBKZULGAZPQPN-DUXPYHPUSA-N |
Isomerische SMILES |
COC(=O)/C(=C/Cl)/C#N |
Kanonische SMILES |
COC(=O)C(=CCl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


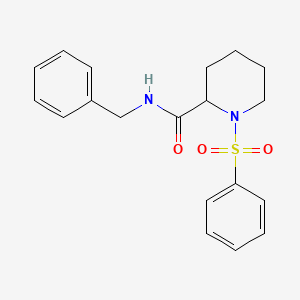
![3-Ethyl-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13578372.png)
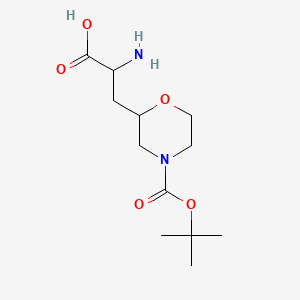
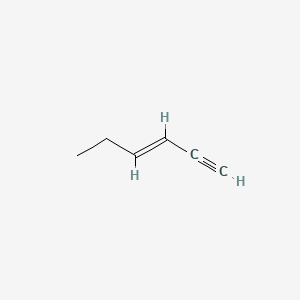
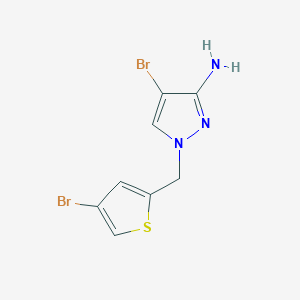
![1,3-Bis[4-(trifluoromethoxy)phenyl]urea](/img/structure/B13578387.png)

![1-{Bicyclo[2.2.1]heptane-2-carbonyl}-4-ethylpiperazine](/img/structure/B13578399.png)
![tert-Butyl (8-(hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl)carbamate](/img/structure/B13578403.png)
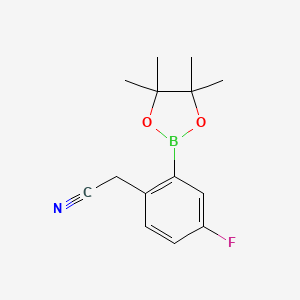
![N-({4-[(dimethylamino)methyl]phenyl}methyl)-4-(trifluoromethyl)benzamide](/img/structure/B13578412.png)
